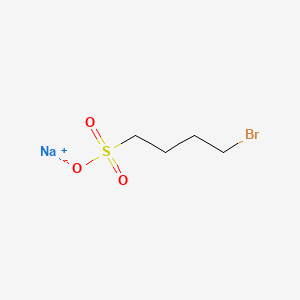

Sodium 4-bromobutane-1-sulphonate

Description

Properties

CAS No. |

53535-08-3 |

|---|---|

Molecular Formula |

C4H9BrNaO3S |

Molecular Weight |

240.07 g/mol |

IUPAC Name |

sodium;4-bromobutane-1-sulfonate |

InChI |

InChI=1S/C4H9BrO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-4H2,(H,6,7,8); |

InChI Key |

OLZGCIAQUQPUMQ-UHFFFAOYSA-N |

SMILES |

C(CCBr)CS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C(CCBr)CS(=O)(=O)O.[Na] |

Other CAS No. |

53535-08-3 |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Sodium 4-bromobutane-1-sulphonate?

An In-depth Technical Guide to Sodium 4-bromobutane-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-bromobutane-1-sulfonate is a bifunctional organohalide compound of significant interest in synthetic chemistry, particularly in the fields of pharmaceuticals and materials science. Its utility stems from the presence of two distinct reactive centers: a terminal bromide, which serves as an excellent leaving group in nucleophilic substitution reactions, and a highly polar sulfonate group, which imparts aqueous solubility and unique electronic properties. This document provides a comprehensive overview of the chemical and physical properties of Sodium 4-bromobutane-1-sulfonate, its synthesis, reactivity, and key applications, with a focus on providing actionable data and methodologies for laboratory professionals.

Chemical and Physical Properties

Sodium 4-bromobutane-1-sulfonate is a white to off-white solid at room temperature. The presence of the ionic sulfonate group makes it significantly more water-soluble than its non-sulfonated analogue, 1-bromobutane. A summary of its key identifiers and computed physicochemical properties is presented below.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of Sodium 4-bromobutane-1-sulfonate.

| Property | Value | Source |

| IUPAC Name | sodium;4-bromobutane-1-sulfonate | [1] |

| CAS Number | 53535-08-3 | [1][2][3] |

| Molecular Formula | C₄H₈BrNaO₃S | [1][2][3] |

| Molecular Weight | 239.06 g/mol | [1][2][3] |

| Canonical SMILES | C(CCBr)CS(=O)(=O)[O-].[Na+] | [1] |

| InChI Key | HBHUSBUGXYZABF-UHFFFAOYSA-M | [1] |

| Synonyms | Sodium 4-bromobutanesulfonate, 4-bromo-1-butanesulfonic acid sodium salt | [1][2][3] |

| Computed LogP | 1.78750 | [2] |

| Computed PSA | 65.58 Ų | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Experimental Protocols

Sodium 4-bromobutane-1-sulfonate is typically synthesized via a nucleophilic substitution reaction where a butane derivative with two leaving groups is reacted with a sulfite salt. A common precursor is 1,4-dibromobutane or 1,4-dichlorobutane. The following represents a generalized experimental protocol for its synthesis from 1,4-dibromobutane.

Representative Synthesis Protocol: Sulfonation of 1,4-Dibromobutane

This protocol describes the synthesis of Sodium 4-bromobutane-1-sulfonate via the reaction of 1,4-dibromobutane with sodium sulfite.

Materials:

-

1,4-dibromobutane

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

Methodology:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve sodium sulfite (e.g., 1.0 molar equivalent) in an appropriate volume of deionized water.

-

Addition of Reagent: While stirring, add 1,4-dibromobutane (e.g., 1.0 molar equivalent) to the flask. The use of a slight excess of the dihalide can be employed, but equimolar amounts are typical to manage side reactions.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 8-12 hours to ensure the reaction proceeds to completion.[4] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After the reflux period, cool the reaction mixture to room temperature. The product's solubility decreases in less polar solvents, so add ethanol (typically 2-3 volumes of the reaction mixture) to precipitate the crude Sodium 4-bromobutane-1-sulfonate.[4]

-

Filtration and Washing: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.[4] Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and byproducts.

-

Drying: Dry the collected white solid under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of Sodium 4-bromobutane-1-sulfonate.

Chemical Reactivity and Applications

The primary utility of Sodium 4-bromobutane-1-sulfonate in chemical synthesis is as a bifunctional alkylating agent .[5]

-

Alkylating Function: The carbon atom bonded to the bromine is electrophilic. The bromide ion (Br⁻) is an excellent leaving group, facilitating nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the butanesulfonate moiety to a wide range of nucleophiles, including amines, thiols, carboxylates, and alkoxides.

-

Sulfonate Group: The sodium sulfonate group (-SO₃⁻Na⁺) is highly polar and generally non-reactive under typical alkylation conditions. Its primary role is to confer hydrophilicity to molecules, which is a critical property in drug development for improving the pharmacokinetic profiles of candidate compounds. It is also used to create ionic polymers and surfactants.[1]

This dual functionality makes it a valuable building block for:

-

Pharmaceutical Intermediates: Introducing a soluble tail to a drug molecule.[1]

-

Polymer Chemistry: Synthesizing side-chain sulfonated polymers for applications like ion-exchange membranes.[2]

-

Surfactants: Acting as a key raw material in the manufacturing of specialized surfactants.[1]

General Alkylation Reaction Pathway

Caption: General Sₙ2 reaction pathway for Sodium 4-bromobutane-1-sulfonate.

Spectroscopic Characterization

While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct multiplets corresponding to the three chemically non-equivalent methylene (-CH₂-) groups.

-

Hα (C1-H₂): Adjacent to the sulfonate group. Expected to be the most downfield of the methylene signals (approx. 2.8-3.2 ppm), appearing as a triplet.

-

Hβ (C2-H₂): Flanked by two other methylene groups. Expected to be a multiplet (quintet or sextet) in the range of 1.8-2.2 ppm.

-

Hγ (C3-H₂): Adjacent to the bromine atom. Expected to be significantly downfield due to the electronegativity of bromine (approx. 3.4-3.6 ppm), appearing as a triplet.

Predicted FTIR Spectrum

The infrared spectrum provides confirmation of the key functional groups.

-

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region, characteristic of alkyl chains.[6]

-

S=O Stretching: Strong, characteristic absorption bands for the sulfonate group, typically appearing in the regions of 1150-1250 cm⁻¹ (asymmetric stretch) and 1030-1080 cm⁻¹ (symmetric stretch).[7]

-

C-Br Stretching: A moderate to strong absorption in the fingerprint region, typically between 550-750 cm⁻¹.[6]

Handling, Safety, and Disposal

As with any chemical reagent, proper safety protocols must be observed when handling Sodium 4-bromobutane-1-sulfonate.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

-

Incompatible Materials: Keep away from strong oxidizing agents.

-

Fire Safety: While not highly flammable, thermal decomposition can release hazardous gases such as carbon oxides, sulfur oxides, and hydrogen bromide.

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not release into the environment.

References

- 1. CAS No.53535-08-3,sodium 4-bromobutane-1-sulphonate Suppliers [lookchem.com]

- 2. chiralen.com [chiralen.com]

- 3. This compound|lookchem [lookchem.com]

- 4. CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate - Google Patents [patents.google.com]

- 5. Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docbrown.info [docbrown.info]

- 7. researchgate.net [researchgate.net]

Synthesis and Characterization of Sodium 4-bromobutane-1-sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sodium 4-bromobutane-1-sulfonate, an important bifunctional molecule utilized in various chemical and pharmaceutical applications. This document details a robust synthetic protocol, purification methods, and in-depth characterization techniques.

Synthesis of Sodium 4-bromobutane-1-sulfonate

The synthesis of Sodium 4-bromobutane-1-sulfonate is achieved through a nucleophilic substitution reaction between 1,4-dibromobutane and sodium sulfite. To favor monosubstitution and minimize the formation of the disulfonated byproduct, a molar excess of 1,4-dibromobutane is employed.

Reaction Scheme:

Caption: Synthesis of Sodium 4-bromobutane-1-sulfonate.

Experimental Protocol

This protocol is adapted from the synthesis of sodium 1,4-butanedisulfonate, with modifications to promote monosulfonation.[1]

Materials:

-

1,4-Dibromobutane

-

Anhydrous Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ethanol (95%)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium sulfite (1.0 eq.) in deionized water.

-

Addition of Reactant: While stirring, add an excess of 1,4-dibromobutane (e.g., 1.5-2.0 eq.) to the aqueous solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. The unreacted 1,4-dibromobutane will form a separate organic layer at the bottom, which can be removed.

-

Purification:

-

The aqueous layer, containing the product and inorganic salts, is concentrated under reduced pressure using a rotary evaporator.

-

To the resulting residue, add ethanol to precipitate the inorganic salts (sodium bromide and unreacted sodium sulfite). The desired product, Sodium 4-bromobutane-1-sulfonate, is more soluble in the aqueous ethanol mixture.

-

Filter the mixture through a Büchner funnel to remove the precipitated salts.

-

The filtrate is then concentrated under reduced pressure to yield the crude product.

-

-

Recrystallization: For further purification, the crude product can be recrystallized from a minimal amount of hot water or an ethanol/water mixture.

-

Drying: The purified crystals are dried in a vacuum oven at 60-70°C to a constant weight.

Characterization of Sodium 4-bromobutane-1-sulfonate

The structure and purity of the synthesized Sodium 4-bromobutane-1-sulfonate are confirmed using various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₈BrNaO₃S | [2] |

| Molecular Weight | 239.06 g/mol | [2] |

| CAS Number | 53535-08-3 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, partially soluble in ethanol |

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for Sodium 4-bromobutane-1-sulfonate, the following data is predicted based on the known structure and typical values for similar compounds.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent methylene groups in the butane chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.7 | Triplet | 2H | -CH₂-Br |

| ~ 2.8 - 3.0 | Triplet | 2H | -CH₂-SO₃Na |

| ~ 1.8 - 2.1 | Multiplet | 4H | -CH₂-CH₂- |

The ¹³C NMR spectrum is expected to show four signals for the four carbon atoms of the butane chain.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 50 - 55 | -CH₂-SO₃Na |

| ~ 30 - 35 | -CH₂-Br |

| ~ 25 - 30 | -CH₂-CH₂-SO₃Na |

| ~ 20 - 25 | -CH₂-CH₂-Br |

The FT-IR spectrum will show characteristic absorption bands for the sulfonate group and the C-Br bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 - 2850 | Medium | C-H stretching |

| ~ 1465 | Medium | C-H bending |

| ~ 1200 - 1150 | Strong | S=O asymmetric stretching |

| ~ 1060 - 1030 | Strong | S=O symmetric stretching |

| ~ 650 - 550 | Medium to Strong | C-Br stretching |

The mass spectrum (electrospray ionization, negative mode) is expected to show the molecular ion peak for the 4-bromobutane-1-sulfonate anion.

| m/z | Assignment |

| ~ 215/217 | [Br(CH₂)₄SO₃]⁻ (Isotopic pattern due to ⁷⁹Br and ⁸¹Br) |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

Caption: Workflow for Synthesis and Characterization.

This technical guide provides a foundational understanding for the synthesis and characterization of Sodium 4-bromobutane-1-sulfonate. Researchers are encouraged to optimize the presented protocols for their specific applications and to perform thorough characterization to confirm the identity and purity of the final product.

References

An In-depth Technical Guide to the Mechanism of Action of Sodium 4-bromobutane-1-sulfonate in Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-bromobutane-1-sulfonate is a bifunctional molecule increasingly utilized in organic synthesis and drug development. Its unique structure, featuring a reactive alkyl bromide and a hydrophilic sulfonate group, makes it a valuable reagent for introducing a butylsulfonate moiety onto a variety of nucleophilic substrates. This guide provides a comprehensive overview of the mechanism of action of sodium 4-bromobutane-1-sulfonate in alkylation reactions, supported by experimental insights and data.

Core Mechanism of Action: A Nucleophilic Substitution Approach

The primary mechanism by which sodium 4-bromobutane-1-sulfonate participates in alkylation reactions is through a bimolecular nucleophilic substitution (SN2) pathway. This is dictated by the structure of the alkylating agent, which is a primary alkyl bromide.

In an SN2 reaction, a nucleophile directly attacks the electrophilic carbon atom bearing the bromine atom. The reaction proceeds in a single, concerted step where the bond between the carbon and the nucleophile is formed simultaneously as the bond between the carbon and the bromine atom is broken. This backside attack leads to an inversion of stereochemistry at the carbon center, although for the achiral 4-bromobutane-1-sulfonate, this is not a practical consideration.

The rate of the SN2 reaction is dependent on the concentration of both the substrate (sodium 4-bromobutane-1-sulfonate) and the nucleophile. The general rate law is expressed as:

Rate = k[R-Br][Nu-]

Where:

-

R-Br is sodium 4-bromobutane-1-sulfonate

-

Nu- is the nucleophile

-

k is the rate constant

Key factors influencing the SN2 reaction with sodium 4-bromobutane-1-sulfonate include the strength of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles, such as amines and thiolates, will react more readily. Polar aprotic solvents are generally preferred as they can solvate the cation (Na+) without strongly solvating the nucleophile, thus enhancing its reactivity.

Caption: SN2 mechanism of sodium 4-bromobutane-1-sulfonate alkylation.

Applications in Synthesis

The primary application of sodium 4-bromobutane-1-sulfonate is in the synthesis of zwitterionic compounds, particularly sulfobetaines, and in the preparation of functionalized ionic liquids.

Synthesis of Sulfobetaines

Sulfobetaines are a class of zwitterionic surfactants that possess both a cationic and a sulfonic acid group. They are synthesized by the quaternization of a tertiary amine with an alkylating agent containing a sulfonate group. Sodium 4-bromobutane-1-sulfonate is an ideal reagent for this purpose.

Caption: Synthesis of sulfobetaines via alkylation.

Synthesis of Functionalized Ionic Liquids

Ionic liquids are salts with melting points below 100 °C. By alkylating nitrogen-containing heterocycles such as pyridine or imidazole with sodium 4-bromobutane-1-sulfonate, novel ionic liquids with a tethered sulfonate group can be prepared. These functionalized ionic liquids have applications as catalysts, electrolytes, and in separation processes.

Experimental Protocols

The following are representative experimental protocols for the alkylation of common nucleophiles with sodium 4-bromobutane-1-sulfonate.

Protocol 1: Synthesis of a Pyridinium Sulfobetaine

This protocol describes the synthesis of 1-(4-sulfobutyl)pyridinium inner salt, a pyridinium sulfobetaine.

Materials:

-

Pyridine

-

Sodium 4-bromobutane-1-sulfonate

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine (1.0 eq) and anhydrous acetonitrile (50 mL).

-

Stir the mixture at room temperature until the pyridine is completely dissolved.

-

Add sodium 4-bromobutane-1-sulfonate (1.1 eq) to the solution in one portion.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature. A white precipitate should form.

-

Filter the precipitate and wash it with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield the 1-(4-sulfobutyl)pyridinium inner salt.

Caption: Workflow for the synthesis of a pyridinium sulfobetaine.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the alkylation of various nucleophiles with sodium 4-bromobutane-1-sulfonate, based on literature reports of similar reactions.

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pyridine | Acetonitrile | 82 (Reflux) | 24 | ~90 |

| Triethylamine | Acetonitrile | 82 (Reflux) | 12 | >95 |

| Imidazole | DMF | 100 | 8 | ~85 |

| Sodium thiophenolate | Ethanol | 78 (Reflux) | 6 | >90 |

Note: Yields are approximate and can vary based on the specific reaction conditions and purification methods.

Conclusion

Sodium 4-bromobutane-1-sulfonate is a versatile and efficient alkylating agent that reacts primarily through an SN2 mechanism. Its utility in the synthesis of sulfobetaines and functionalized ionic liquids makes it a valuable tool in various fields of chemical research and development. The provided protocols and data serve as a foundational guide for researchers looking to employ this reagent in their synthetic endeavors. Careful consideration of the nucleophile, solvent, and temperature is crucial for optimizing reaction outcomes.

Spectroscopic Analysis of Sodium 4-bromobutane-1-sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sodium 4-bromobutane-1-sulfonate, a key intermediate in various chemical syntheses. Due to the limited availability of direct experimental spectra for this specific salt, this document presents predicted data based on the analysis of analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic salts are also provided to guide researchers in their analytical endeavors.

Chemical Structure and Properties

Sodium 4-bromobutane-1-sulfonate is an organic salt with the chemical formula C₄H₈BrNaO₃S. Its structure consists of a four-carbon alkyl chain substituted with a bromine atom at one end and a sulfonate group at the other, with a sodium counter-ion.

Caption: Chemical structure of Sodium 4-bromobutane-1-sulfonate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Sodium 4-bromobutane-1-sulfonate. These predictions are derived from the known spectral characteristics of bromoalkanes and sodium alkanesulfonates.

Table 1: Predicted ¹H NMR Data (D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet | 2H | -CH₂-Br |

| ~2.9 | Triplet | 2H | -CH₂-SO₃⁻ |

| ~2.0 | Multiplet | 2H | -CH₂-CH₂-Br |

| ~1.8 | Multiplet | 2H | -CH₂-CH₂-SO₃⁻ |

Table 2: Predicted ¹³C NMR Data (D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~55 | -CH₂-SO₃⁻ |

| ~35 | -CH₂-Br |

| ~30 | -CH₂-CH₂-SO₃⁻ |

| ~25 | -CH₂-CH₂-Br |

Table 3: Predicted Infrared (IR) Absorption Data (Solid, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Medium-Strong | C-H stretch (alkane) |

| 1465-1440 | Medium | C-H bend (alkane) |

| 1200-1150 | Strong | S=O stretch (sulfonate) |

| 1060-1040 | Strong | S-O stretch (sulfonate) |

| 690-550 | Medium-Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Interpretation |

| [M-Na]⁻ | Anion of the molecule |

| [M+Na]⁺ | Cationized molecule |

| Isotopic pattern for Br | Presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) |

| Loss of SO₃ | Fragmentation of the sulfonate group |

| Loss of Br | Fragmentation of the bromine atom |

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a solid organic salt like Sodium 4-bromobutane-1-sulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of Sodium 4-bromobutane-1-sulfonate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[1]

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard can be added.

2. Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak or an internal standard.

3. Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of Sodium 4-bromobutane-1-sulfonate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

2. Instrument Parameters (FT-IR):

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Run a background scan with an empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution to the low µg/mL or ng/mL range depending on the sensitivity of the mass spectrometer.

-

High concentrations of inorganic salts are not compatible with electrospray ionization (ESI), so ensure the sample is free from other salts.[2]

2. Instrument Parameters (ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), in both positive and negative ion modes.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A range that encompasses the expected molecular weight of the ion(s) of interest.

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific compound and instrument.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound.

Caption: General workflow for spectroscopic analysis of a solid sample.

This guide provides a foundational understanding of the spectroscopic properties of Sodium 4-bromobutane-1-sulfonate and the methodologies for their determination. Researchers are encouraged to use this information as a starting point for their own experimental work and to consult further literature for more specialized techniques.

References

Probing the Thermal Integrity of Sodium 4-bromobutane-1-sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-bromobutane-1-sulfonate is a key reagent in various synthetic pathways, particularly in the pharmaceutical and polymer industries. Its utility often hinges on its stability under various processing conditions, including elevated temperatures. This technical guide provides a comprehensive overview of the anticipated thermal behavior of Sodium 4-bromobutane-1-sulfonate. In the absence of specific literature data for this compound, this guide draws upon established knowledge of analogous alkyl sulfonates and brominated organic compounds to predict its thermal stability and decomposition pathways. Furthermore, detailed, best-practice experimental protocols are presented to enable researchers to rigorously determine its thermal properties.

Introduction

Sodium 4-bromobutane-1-sulfonate (CAS No. 53535-08-3) is a bifunctional molecule incorporating a terminal sulfonate group and a bromoalkane moiety.[1][2][3][4][5] This structure makes it a versatile building block for introducing a butylsulfonate group into target molecules. Understanding its thermal stability is paramount for safe handling, process optimization, and ensuring the integrity of synthetic procedures where it is employed. Thermal decomposition can lead to the formation of undesirable byproducts, potentially impacting reaction yield and purity. This guide outlines the expected thermal degradation profile and provides the necessary experimental framework to investigate it.

Predicted Thermal Stability and Decomposition

The primary decomposition is likely to be initiated by the cleavage of the carbon-bromine bond, which is typically the most labile bond in such a molecule. This would be followed by the degradation of the sulfonate group. The expected decomposition products could include volatile organic compounds, sulfur oxides (SOx), and hydrogen bromide (HBr).[8][9]

Quantitative Data on Analogous Compounds

While specific data for Sodium 4-bromobutane-1-sulfonate is unavailable, the following table summarizes thermal decomposition data for a related polymeric sulfonate, poly(sodium 4-styrenesulfonate), which can serve as a general reference point.

| Parameter | Poly(sodium 4-styrenesulfonate) | Reference |

| Onset of Decomposition | ~210 °C (initial 5% mass loss) | [6] |

| Major Decomposition Stage | 350 - 570 °C | [6] |

| Char Yield at 800 °C | ~55% | [7] |

Detailed Experimental Protocols

To definitively determine the thermal stability and decomposition products of Sodium 4-bromobutane-1-sulfonate, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss at different temperatures.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of Sodium 4-bromobutane-1-sulfonate into a ceramic or platinum TGA pan.

-

Atmosphere: Perform the analysis under both an inert atmosphere (e.g., Nitrogen, 20 mL/min) and an oxidative atmosphere (e.g., Air, 20 mL/min) to understand the influence of oxygen on the decomposition.

-

Temperature Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of mass loss against temperature. Determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of Sodium 4-bromobutane-1-sulfonate into an aluminum DSC pan and hermetically seal it.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature above its expected melting point (a preliminary TGA can guide this) at a rate of 10 °C/min.

-

Cool the sample to ambient temperature at 10 °C/min.

-

Reheat the sample to the upper-temperature limit at 10 °C/min.

-

-

Data Analysis: Analyze the heat flow versus temperature curve to identify endothermic (melting, decomposition) and exothermic (crystallization, some decompositions) events.

TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.

Methodology:

-

Instrument: A TGA instrument interfaced with an FTIR spectrometer via a heated transfer line.

-

Sample Preparation and TGA Conditions: Follow the protocol for TGA as described in section 4.1.

-

FTIR Analysis: Continuously acquire FTIR spectra of the evolved gases as the sample is heated.

-

Data Analysis: Correlate the evolution of specific gases (e.g., SO₂, HBr, CO₂) with the mass loss steps observed in the TGA data.

Visualizations

Experimental Workflow

Caption: Workflow for the thermal analysis of Sodium 4-bromobutane-1-sulfonate.

Postulated Decomposition Pathway

Caption: A hypothetical decomposition pathway for Sodium 4-bromobutane-1-sulfonate.

Conclusion

While direct experimental data on the thermal stability of Sodium 4-bromobutane-1-sulfonate is currently lacking in the public domain, a comprehensive understanding of its potential thermal behavior can be inferred from related compounds. The primary decomposition is expected to involve the cleavage of the C-Br bond and subsequent degradation of the sulfonate group. For researchers and professionals in drug development and materials science, it is crucial to experimentally verify the thermal properties of this compound using the detailed protocols outlined in this guide. The proposed TGA, DSC, and TGA-FTIR analyses will provide the necessary data to ensure its safe and effective use in thermally sensitive applications.

References

- 1. Sodium 4-bromobutane-1-sulphonate | C4H8BrNaO3S | CID 23663700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS No.53535-08-3,this compound Suppliers [lookchem.com]

- 3. 4-BROMO-1-BUTANESULFONIC ACID, SODIUM SALT AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | CAS#:53535-08-3 | Chemsrc [chemsrc.com]

- 6. epublications.marquette.edu [epublications.marquette.edu]

- 7. epublications.marquette.edu [epublications.marquette.edu]

- 8. cetjournal.it [cetjournal.it]

- 9. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Alkylsulfonates, with a Focus on Sodium 4-bromobutane-1-sulfonate Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of sodium alkylsulfonates. Due to the current absence of publicly available crystallographic data for Sodium 4-bromobutane-1-sulfonate, this document utilizes the well-characterized crystal structure of Sodium Methanesulfonate as a primary analog. The guide details generalized experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, and presents crystallographic data in a structured format. Furthermore, it employs visualizations to elucidate experimental workflows and molecular interactions, offering a foundational framework for researchers engaged in the structural analysis of this class of compounds.

Introduction

Sodium 4-bromobutane-1-sulfonate is an organobromine compound with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its three-dimensional structure is paramount for elucidating its chemical reactivity, physical properties, and potential biological interactions. Crystal structure analysis via single-crystal X-ray diffraction provides definitive insights into molecular geometry, packing arrangements, and intermolecular interactions.

As of the date of this publication, the crystal structure of Sodium 4-bromobutane-1-sulfonate has not been deposited in publicly accessible crystallographic databases. Therefore, this guide presents a detailed analysis of a closely related and structurally characterized analog, Sodium Methanesulfonate, to provide a representative understanding of the crystallographic features of sodium alkylsulfonates.

Data Presentation: Crystallographic Data of Sodium Methanesulfonate

The following tables summarize the key crystallographic data for Sodium Methanesulfonate. This data serves as a reference for what can be expected from a crystal structure analysis of a similar small sodium alkylsulfonate.

Table 1: Crystal Data and Structure Refinement for Sodium Methanesulfonate

| Parameter | Value |

| Empirical formula | CH₃NaO₃S |

| Formula weight | 118.09 |

| Temperature | 295(1) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.639(1) Å, α = 90° |

| b = 12.013(2) Å, β = 98.78(1)° | |

| c = 12.316(2) Å, γ = 90° | |

| Volume | 824.2(2) ų |

| Z | 8 |

| Density (calculated) | 1.904 Mg/m³ |

| Absorption coefficient | 0.798 mm⁻¹ |

| F(000) | 480 |

| Crystal size | 0.40 x 0.25 x 0.15 mm |

| Theta range for data collection | 2.21 to 24.99° |

| Index ranges | -6 ≤ h ≤ 6, 0 ≤ k ≤ 14, 0 ≤ l ≤ 14 |

| Reflections collected | 1459 |

| Independent reflections | 1459 [R(int) = 0.0000] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1459 / 0 / 106 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0289, wR2 = 0.0799 |

| R indices (all data) | R1 = 0.0336, wR2 = 0.0828 |

| Largest diff. peak and hole | 0.322 and -0.288 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Sodium Methanesulfonate

| Bond | Length (Å) | Angle | Degrees (°) |

| S(1)-O(1) | 1.454(2) | O(1)-S(1)-O(2) | 112.2(1) |

| S(1)-O(2) | 1.458(2) | O(1)-S(1)-O(3) | 112.1(1) |

| S(1)-O(3) | 1.460(2) | O(2)-S(1)-O(3) | 111.4(1) |

| S(1)-C(1) | 1.765(3) | O(1)-S(1)-C(1) | 107.0(1) |

| Na(1)-O(1) | 2.348(2) | O(2)-S(1)-C(1) | 107.1(1) |

| Na(1)-O(2) | 2.401(2) | O(3)-S(1)-C(1) | 106.8(1) |

| Na(1)-O(3) | 2.327(2) |

Note: Data is based on the crystal structure of sodium methanesulfonate and is intended to be representative.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and crystal structure determination of a sodium alkylsulfonate like Sodium 4-bromobutane-1-sulfonate.

Synthesis of Sodium 4-bromobutane-1-sulfonate

A common synthetic route involves the reaction of 1,4-dibromobutane with a sulfite source, such as sodium sulfite.

-

Reaction Setup: 1,4-dibromobutane is reacted with an aqueous solution of sodium sulfite. The reaction is typically heated under reflux to ensure completion.

-

Purification: The resulting product is often contaminated with unreacted starting materials and inorganic salts. Purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

-

Solvent Selection: A systematic screening of solvents and solvent mixtures is necessary to find conditions that promote slow crystal growth. For ionic compounds like sodium alkylsulfonates, polar solvents such as water, ethanol, methanol, or mixtures thereof are often suitable.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent is slowly evaporated over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less polar "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and structural relationships relevant to the crystal structure analysis of sodium alkylsulfonates.

Caption: Experimental workflow for crystal structure analysis.

Caption: Representative coordination of a Sodium ion.

Conclusion

While the definitive crystal structure of Sodium 4-bromobutane-1-sulfonate remains to be determined, this guide provides a comprehensive framework for its analysis based on established crystallographic principles and data from analogous compounds. The detailed experimental protocols and the representative crystallographic data of Sodium Methanesulfonate offer valuable insights for researchers working on the synthesis, crystallization, and structural characterization of this and related sodium alkylsulfonates. The elucidation of the precise three-dimensional structure of Sodium 4-bromobutane-1-sulfonate will be a crucial step in advancing its potential applications in science and industry.

Technical Guide: Sodium 4-bromobutane-1-sulfonate - Properties, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-bromobutane-1-sulfonate is a bifunctional molecule utilized as a chemical intermediate and alkylating agent in various research and development applications. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its applications, particularly in the context of drug development and proteomics. The information is presented to be a valuable resource for scientists and researchers in the life sciences.

Chemical and Physical Properties

Sodium 4-bromobutane-1-sulfonate is a sodium salt of 4-bromobutane-1-sulfonic acid. Its structure incorporates a reactive bromoalkane group and a highly polar sulfonate group, rendering it a versatile reagent in both aqueous and organic media.

Table 1: Chemical and Physical Properties of Sodium 4-bromobutane-1-sulfonate

| Property | Value | Reference |

| CAS Number | 53535-08-3 | [1] |

| Molecular Formula | C₄H₈BrNaO₃S | [1][2] |

| Molecular Weight | 239.06 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | |

| Synonyms | Sodium 4-bromobutanesulfonate, 4-Bromo-1-butanesulfonic acid sodium salt | [1][2] |

Synthesis of Sodium 4-bromobutane-1-sulfonate

The synthesis of Sodium 4-bromobutane-1-sulfonate can be achieved through a nucleophilic substitution reaction between 1,4-dibromobutane and sodium sulfite. The sulfite ion acts as a nucleophile, displacing one of the bromide ions from the butane chain.

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of a similar compound, sodium 2-bromoethanesulfonate.

Materials:

-

1,4-dibromobutane

-

Sodium sulfite (anhydrous)

-

Ethanol (95%)

-

Water (deionized)

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Evaporating dish

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, prepare a solution of sodium sulfite in water.

-

Add a molar excess of 1,4-dibromobutane to the flask. The excess dibromobutane helps to minimize the formation of the disubstituted product, 1,4-butanedisulfonate.

-

Add 95% ethanol to the reaction mixture to increase the solubility of the 1,4-dibromobutane.

-

Heat the mixture to reflux with constant stirring. The reaction is typically carried out for several hours.

-

After the reflux period, arrange the apparatus for distillation and remove the excess 1,4-dibromobutane and ethanol.

-

Transfer the remaining aqueous solution to an evaporating dish and evaporate to dryness.

-

Extract the Sodium 4-bromobutane-1-sulfonate from the solid residue with hot 95% ethanol. The desired product is soluble in hot ethanol, while the inorganic salts (sodium bromide and unreacted sodium sulfite) have limited solubility.

-

Cool the ethanolic solution to induce crystallization of the Sodium 4-bromobutane-1-sulfonate.

-

Collect the crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven.

Figure 1. Synthetic workflow for Sodium 4-bromobutane-1-sulfonate.

Applications in Drug Development and Research

Sodium 4-bromobutane-1-sulfonate serves as a key building block in the synthesis of more complex molecules and as a tool for modifying biomolecules.[3]

Alkylating Agent

The presence of the bromoalkane functional group makes Sodium 4-bromobutane-1-sulfonate an effective alkylating agent. It can participate in nucleophilic substitution reactions, typically via an S(_N)2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.

Figure 2. General S(_N)2 reaction mechanism.

Modification of Proteins

A significant application of Sodium 4-bromobutane-1-sulfonate is in the alkylation of cysteine residues in proteins.[4][5] The sulfhydryl group of cysteine is a potent nucleophile that can react with the electrophilic carbon of the bromobutane moiety. This modification is useful in proteomics for several purposes:

-

Blocking Cysteine Residues: To prevent the formation of disulfide bonds, which can interfere with protein digestion and mass spectrometry analysis.[6]

-

Introducing a Sulfonate Group: The attachment of the butane-1-sulfonate group introduces a negatively charged, water-soluble moiety onto the protein. This can be used to alter the protein's solubility or to introduce a handle for further modifications.

Experimental Protocol: Alkylation of Cysteine Residues in a Protein

This protocol provides a general framework for the alkylation of cysteine residues in a purified protein sample.

Materials:

-

Purified protein solution

-

Sodium 4-bromobutane-1-sulfonate

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

Desalting column or dialysis tubing

Procedure:

-

Reduction of Disulfide Bonds:

-

Dissolve the protein in the buffer to a final concentration of 1-10 mg/mL.

-

Add a reducing agent (e.g., 10 mM DTT or 5 mM TCEP) to the protein solution.

-

Incubate at 37-56°C for 1 hour to ensure complete reduction of all disulfide bonds.

-

-

Alkylation:

-

Prepare a stock solution of Sodium 4-bromobutane-1-sulfonate in the same buffer.

-

Add the alkylating agent to the reduced protein solution. A 2 to 10-fold molar excess of the alkylating agent over the reducing agent is typically used.

-

Incubate the reaction mixture in the dark at room temperature for 1 hour.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small amount of a thiol-containing reagent like DTT or β-mercaptoethanol to react with the excess alkylating agent.

-

Remove the excess reagents and byproducts by desalting chromatography or dialysis against a suitable buffer.

-

-

Verification of Alkylation:

-

The success of the alkylation can be verified by mass spectrometry. The mass of the modified cysteine residues will increase by the mass of the 4-sulfobutane group (C₄H₈O₃S).

-

Figure 3. Experimental workflow for protein cysteine alkylation.

Intermediate in Organic Synthesis

Sodium 4-bromobutane-1-sulfonate is a valuable intermediate for the synthesis of various organic compounds. The bromide can be displaced by a wide range of nucleophiles to introduce the butane-1-sulfonate moiety into a target molecule. This is particularly useful in the synthesis of pharmaceutical intermediates and other specialty chemicals where the introduction of a water-soluble, charged group is desired.[3][7]

Safety and Handling

Sodium 4-bromobutane-1-sulfonate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. As an alkylating agent, it should be considered potentially hazardous and contact with skin and eyes should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Sodium 4-bromobutane-1-sulfonate is a versatile reagent with important applications in chemical synthesis and the life sciences. Its bifunctional nature allows for its use as an alkylating agent to modify biomolecules and as a building block for the synthesis of more complex structures. The protocols and information provided in this guide are intended to assist researchers in utilizing this compound effectively and safely in their work.

References

- 1. Sodium 4-bromobutane-1-sulphonate | C4H8BrNaO3S | CID 23663700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. CAS No.53535-08-3,this compound Suppliers [lookchem.com]

- 4. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 7. europeanbusinessmagazine.com [europeanbusinessmagazine.com]

Unlocking New Frontiers: A Technical Guide to the Research Potential of Sodium 4-bromobutane-1-sulfonate

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the strategic selection of chemical building blocks is paramount. This whitepaper delves into the untapped research potential of Sodium 4-bromobutane-1-sulfonate, a versatile bifunctional reagent poised to accelerate innovation in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this guide illuminates promising research avenues, provides detailed experimental frameworks, and presents key data to inform future investigations.

Sodium 4-bromobutane-1-sulfonate (CAS: 53535-08-3) is a commercially available compound featuring two distinct reactive centers: a terminal bromine atom, susceptible to nucleophilic substitution, and a stable sulfonate group, which imparts desirable physicochemical properties.[1] This unique architecture positions it as an ideal scaffold for the synthesis of novel therapeutic agents, molecular probes, and advanced drug delivery systems.

Core Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to its application. The following table summarizes key physicochemical data for Sodium 4-bromobutane-1-sulfonate.

| Property | Value | Source |

| Molecular Formula | C₄H₈BrNaO₃S | [1] |

| Molecular Weight | 239.06 g/mol | [1] |

| CAS Number | 53535-08-3 | [1] |

| Appearance | White to off-white powder | Commercial Suppliers |

| Solubility | Soluble in water | General Knowledge |

Potential Research Areas and Applications

The bifunctional nature of Sodium 4-bromobutane-1-sulfonate opens up a myriad of research opportunities. Here, we explore several key areas where this reagent can make a significant impact.

Synthesis of Novel Neuromodulatory Agents: GABA and Taurine Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are established targets for a wide range of therapeutics.[2] Similarly, taurine, an amino sulfonic acid, plays a crucial role in various physiological processes. The structural motifs within Sodium 4-bromobutane-1-sulfonate make it an excellent starting material for the synthesis of novel GABA and taurine analogs.

The butylsulfonate backbone can mimic the endogenous ligands, while the reactive bromide allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and develop subtype-selective receptor modulators.

Experimental Workflow: Synthesis of a GABA Analog

Caption: General workflow for the synthesis of GABA analogs.

Development of Zwitterionic Compounds for Drug Delivery and Bioconjugation

The sulfonate group of Sodium 4-bromobutane-1-sulfonate can act as the anionic component of a zwitterion. By reacting the bromide with a tertiary amine, a stable zwitterionic structure can be formed. Such compounds are of great interest in drug delivery due to their unique solubility profiles and potential for creating biocompatible materials.[3]

Furthermore, the butyl chain can serve as a flexible linker in bioconjugation applications. By incorporating other reactive groups, Sodium 4-bromobutane-1-sulfonate can be used to connect biomolecules, such as proteins or antibodies, to payloads like small molecule drugs or imaging agents.

Logical Relationship: Formation of a Zwitterionic Linker

Caption: Formation of a zwitterionic compound.

Synthesis of Novel Heterocyclic Scaffolds: Sultams

Sultams, cyclic sulfonamides, are an important class of heterocyclic compounds with diverse biological activities. The intramolecular cyclization of derivatives of Sodium 4-bromobutane-1-sulfonate offers a direct route to six-membered sultams. This approach allows for the introduction of substituents on the nitrogen atom, providing a platform for generating libraries of novel sultam derivatives for biological screening.

Detailed Experimental Protocols

To facilitate the exploration of these research areas, detailed experimental protocols for key transformations are provided below.

Synthesis of N-Substituted 4-Aminobutane-1-sulfonic Acids

Objective: To synthesize a library of GABA analogs through the alkylation of primary amines with Sodium 4-bromobutane-1-sulfonate.

Materials:

-

Sodium 4-bromobutane-1-sulfonate

-

A diverse library of primary amines (R-NH₂)

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Dowex® 50WX8 hydrogen form resin

-

Ethanol (EtOH)

-

Ammonia solution (NH₃ in H₂O)

Procedure:

-

To a solution of Sodium 4-bromobutane-1-sulfonate (1.0 eq) in a 1:1 mixture of acetonitrile and water, add the primary amine (1.2 eq) and sodium carbonate (1.5 eq).

-

Stir the reaction mixture at 80 °C for 16 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in water and apply to a column of Dowex® 50WX8 resin.

-

Wash the column with water to remove inorganic salts.

-

Elute the product with a gradient of aqueous ammonia (0-5%) in water.

-

Combine the product-containing fractions and concentrate under reduced pressure to yield the desired N-substituted 4-aminobutane-1-sulfonic acid.

Characterization:

-

¹H NMR, ¹³C NMR, and Mass Spectrometry.

Signaling Pathway Investigation Workflow

Once novel compounds are synthesized, it is crucial to evaluate their biological activity and elucidate their mechanism of action. The following workflow outlines a general approach for investigating the impact of a synthesized GABA analog on neuronal signaling.

Caption: Workflow for investigating biological activity.

Conclusion

Sodium 4-bromobutane-1-sulfonate represents a powerful and underexplored tool in the arsenal of medicinal chemists. Its bifunctional nature provides a versatile platform for the synthesis of diverse molecular architectures with significant therapeutic potential. The research areas outlined in this guide, from the development of novel neuromodulators to the construction of innovative drug delivery systems, highlight the breadth of opportunities this reagent offers. By providing a foundation of key data and experimental protocols, this whitepaper aims to catalyze further research and unlock the full potential of Sodium 4-bromobutane-1-sulfonate in the advancement of drug discovery and development.

References

- 1. Sodium 4-bromobutane-1-sulphonate | C4H8BrNaO3S | CID 23663700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of a series of sulfinic acid analogs of GABA and evaluation of their GABAB receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zwitterionic Ammonium Sulfonate Polymers: Synthesis and Properties in Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the synthesis of Sodium 4-bromobutane-1-sulphonate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sodium 4-bromobutane-1-sulfonate, a valuable intermediate in organic synthesis. The document details the primary synthetic methodologies, presents key data in a structured format, and visualizes the reaction pathways and experimental workflows.

Introduction

Sodium 4-bromobutane-1-sulfonate (CAS No. 53535-08-3) is a bifunctional molecule containing both a terminal bromine atom and a sulfonate salt.[1][2] This structure makes it a useful building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals. The sulfonate group can impart increased water solubility, while the bromo group provides a reactive site for nucleophilic substitution reactions. This review focuses on the most plausible and documented synthetic route, the nucleophilic substitution of a dihaloalkane with sodium sulfite.

Synthetic Pathway and Mechanism

The most direct and established method for the synthesis of alkyl sulfonates is the reaction of an alkyl halide with a sulfite salt. In the case of Sodium 4-bromobutane-1-sulfonate, this involves the reaction of 1,4-dibromobutane with sodium sulfite. The reaction proceeds via a standard SN2 mechanism, where the sulfite ion acts as the nucleophile.

A critical challenge in this synthesis is the potential for a second substitution reaction, leading to the formation of the byproduct sodium 1,4-butanedisulfonate. To favor the desired monosulfonation, a significant excess of 1,4-dibromobutane is utilized. This statistical control ensures that the concentration of the monosubstituted product remains low relative to the unreacted 1,4-dibromobutane, thus minimizing the rate of the second substitution.

References

Methodological & Application

Application Notes and Protocols: Sodium 4-bromobutane-1-sulfonate as a Hydrophilic Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of bioconjugation, the choice of a linker molecule is critical to the stability, solubility, and overall efficacy of the resulting conjugate. Hydrophobic payloads, such as certain cytotoxic drugs used in antibody-drug conjugates (ADCs), can lead to aggregation and poor pharmacokinetic profiles. The incorporation of hydrophilic linkers can mitigate these issues. Sodium 4-bromobutane-1-sulfonate is a versatile reagent that can be employed as a hydrophilic, non-cleavable linker in bioconjugation. Its terminal bromine allows for covalent attachment to nucleophilic residues on biomolecules, such as the thiol group of cysteine, while the sulfonate group imparts increased water solubility to the final conjugate.

These application notes provide a comprehensive overview of the utility of sodium 4-bromobutane-1-sulfonate for bioconjugation, complete with detailed protocols for protein modification and characterization.

Principle of Reaction

The primary application of sodium 4-bromobutane-1-sulfonate in bioconjugation is the alkylation of cysteine residues on proteins. The thiol group of a cysteine is a potent nucleophile that can attack the electrophilic carbon atom bearing the bromine, resulting in a stable thioether bond. This reaction proceeds via a nucleophilic substitution mechanism. The sulfonate group remains as a pendant moiety, enhancing the hydrophilicity of the protein conjugate.

Application Notes and Protocols for N-alkylation using Sodium 4-bromobutane-1-sulphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental reaction in organic chemistry, crucial for the synthesis of a vast array of compounds, including active pharmaceutical ingredients, agrochemicals, and specialty chemicals. The introduction of a butylsulfonate moiety via N-alkylation can significantly alter the physicochemical properties of a molecule, often enhancing water solubility and introducing a zwitterionic character. This document provides a detailed protocol for the N-alkylation of primary and secondary amines using sodium 4-bromobutane-1-sulfonate. The resulting products are N-alkyl-4-aminobutane-1-sulfonates, a class of sulfobetaines. These compounds are of interest as surfactants, ionic liquids, and solubilizing agents for drug delivery.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine nitrogen attacks the carbon bearing the bromine atom, displacing the bromide ion. The use of a base is typically required to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.

Experimental Protocol: General Procedure for N-alkylation

This protocol describes a general method for the N-alkylation of a primary or secondary amine with sodium 4-bromobutane-1-sulfonate.

Materials:

-

Primary or secondary amine

-

Sodium 4-bromobutane-1-sulfonate

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle or oil bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq), sodium 4-bromobutane-1-sulfonate (1.1 eq), and sodium carbonate (1.5 eq).

-

Solvent Addition: Add a suitable solvent such as acetonitrile or DMF to the flask. The volume should be sufficient to dissolve the reactants, typically resulting in a 0.5 to 1.0 M solution with respect to the amine.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 8 to 24 hours depending on the reactivity of the amine.

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (sodium carbonate and sodium bromide).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude product, a zwitterionic sulfonate, is often a solid.

-

-

Purification:

-

The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water.

-

Alternatively, the crude solid can be triturated with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Filter the purified solid, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the N-alkylation of various amines with sodium 4-bromobutane-1-sulfonate under the general protocol described above.

| Amine Substrate | Reaction Time (h) | Solvent | Yield (%) | Purity (%) |

| Aniline | 12 | Acetonitrile | 85 | >98 |

| Benzylamine | 8 | Acetonitrile | 92 | >99 |

| Piperidine | 10 | DMF | 88 | >98 |

| Morpholine | 10 | DMF | 90 | >99 |

| n-Butylamine | 16 | Acetonitrile | 78 | >97 |

Note: The data presented in this table are representative examples based on analogous reactions and may vary depending on the specific experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation of an amine with sodium 4-bromobutane-1-sulfonate.

Caption: General workflow for N-alkylation.

Signaling Pathways and Logical Relationships

The N-alkylation reaction follows a well-established logical progression of a bimolecular nucleophilic substitution (SN2) reaction. The key relationships are outlined in the diagram below.

Application of Sodium 4-bromobutane-1-sulfonate in the Synthesis of Ionic Liquids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention across various scientific disciplines, including pharmaceuticals and drug development, due to their unique physicochemical properties.[1][2][3] These properties, such as low volatility, high thermal stability, and tunable solubility, make them attractive alternatives to traditional organic solvents in drug synthesis and as active pharmaceutical ingredients (APIs).[1][4][5] The functionalization of ILs can further enhance their utility, allowing for the creation of task-specific materials with desired biological activities and improved drug delivery capabilities.[1][4]

Sodium 4-bromobutane-1-sulfonate is a key building block for the synthesis of a class of functionalized ionic liquids, particularly those containing a sulfonate anion and a butyl spacer. This spacer can be leveraged to introduce various cationic heads, leading to a diverse range of ILs with tailored properties. The presence of the sulfonate group often imparts desirable characteristics such as increased polarity and the potential for hydrogen bonding. This document provides detailed application notes and experimental protocols for the synthesis of ionic liquids using sodium 4-bromobutane-1-sulfonate.

Synthesis Pathway

The synthesis of ionic liquids from sodium 4-bromobutane-1-sulfonate typically proceeds via a two-step process. The first step involves the quaternization of a tertiary amine, pyridine, or imidazole derivative with sodium 4-bromobutane-1-sulfonate to form a zwitterionic intermediate. The subsequent step is a metathesis reaction where the sodium cation of the zwitterion is exchanged with a desired cation from another salt, yielding the final ionic liquid.

References

Application Notes and Protocols: Sodium 4-bromobutane-1-sulfonate for Surface Modification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of sodium 4-bromobutane-1-sulfonate as a versatile reagent for the modification of surfaces. The introduction of the sulfonate group can dramatically alter surface properties, enhancing hydrophilicity, introducing a negative charge, and providing a basis for creating biomimetic and antifouling coatings.

Introduction to Sulfonate Surface Modification

Sodium 4-bromobutane-1-sulfonate is a bifunctional molecule containing a terminal bromine atom and a sulfonate group. The bromine atom serves as a reactive site for covalent attachment to surfaces functionalized with nucleophilic groups such as amines and thiols. The butane-1-sulfonate moiety introduces a stable, negatively charged, and highly hydrophilic functional group onto the surface.

Key Applications:

-

Biocompatibilization: Sulfonated surfaces can mimic the structure of heparin and other glycosaminoglycans, reducing thrombogenicity and improving the biocompatibility of blood-contacting medical devices.

-

Antifouling Surfaces: The highly hydrated layer formed by the sulfonate groups provides a physical and energetic barrier to the adsorption of proteins, bacteria, and other marine organisms.

-

Protein Immobilization: The charged surface can be used for the electrostatic immobilization of proteins and other biomolecules.

-

Chromatography: Sulfonated surfaces are utilized as strong cation-exchange stationary phases in chromatography for the separation of proteins and peptides.

-

Drug Delivery: Modification of nanoparticles and other drug carriers with sulfonate groups can improve their stability in biological fluids and modulate their interaction with cells.

Quantitative Data Summary

The following table summarizes representative data from surface modification experiments using sodium 4-bromobutane-1-sulfonate on an amine-functionalized silicon wafer.

| Parameter | Before Modification | After Modification with Sodium 4-bromobutane-1-sulfonate |

| Water Contact Angle | 65° ± 3° | 25° ± 2° |

| XPS Elemental Analysis | ||

| Carbon (C1s) | 25% | 35% |

| Oxygen (O1s) | 30% | 38% |

| Nitrogen (N1s) | 10% | 8% |

| Silicon (Si2p) | 35% | 15% |

| Sulfur (S2p) | 0% | 4% |

Experimental Protocols

Protocol 1: Modification of Amine-Functionalized Surfaces

This protocol describes the covalent attachment of sodium 4-bromobutane-1-sulfonate to a surface presenting primary amine groups.

Materials:

-

Amine-functionalized substrate (e.g., silicon wafer, glass slide, or polymer film)

-

Sodium 4-bromobutane-1-sulfonate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or another non-nucleophilic base

-

Deionized (DI) water

-

Ethanol

-

Nitrogen gas stream

-

Shaking incubator or orbital shaker

Procedure:

-

Substrate Preparation:

-

Clean the amine-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Reaction Solution Preparation:

-

Prepare a 50 mM solution of sodium 4-bromobutane-1-sulfonate in anhydrous DMF.

-

Add triethylamine to the solution to a final concentration of 100 mM. The base acts as a scavenger for the HBr generated during the reaction.

-

-

Surface Modification Reaction:

-

Place the dried amine-functionalized substrate in a clean, dry reaction vessel.

-

Add the reaction solution to the vessel, ensuring the entire surface of the substrate is immersed.

-

Incubate the reaction at 50°C for 12 hours with gentle agitation.

-

-

Washing and Rinsing:

-

Remove the substrate from the reaction solution.

-

Rinse the substrate sequentially with DMF, ethanol, and DI water to remove unreacted reagents and byproducts.

-

Sonicate the substrate in DI water for 10 minutes to ensure the removal of any non-covalently bound material.

-

-

Drying and Storage:

-

Dry the modified substrate under a stream of nitrogen gas.

-

Store the substrate in a clean, dry environment until further use.

-

-

Characterization:

-

Characterize the modified surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of sulfur and contact angle goniometry to verify the increase in hydrophilicity.

-

Protocol 2: Modification of Thiol-Functionalized Surfaces

This protocol details the attachment of sodium 4-bromobutane-1-sulfonate to a surface with thiol groups.

Materials:

-

Thiol-functionalized substrate (e.g., gold-coated silicon wafer)

-

Sodium 4-bromobutane-1-sulfonate

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Deionized (DI) water

-

Ethanol

-

Nitrogen gas stream

-

Shaking incubator or orbital shaker

Procedure:

-

Substrate Preparation:

-

Clean the thiol-functionalized substrate by rinsing with ethanol and then DI water.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Reaction Solution Preparation:

-

Prepare a 20 mM solution of sodium 4-bromobutane-1-sulfonate in PBS (pH 7.4).

-

-

Surface Modification Reaction:

-

Immerse the dried thiol-functionalized substrate in the reaction solution.

-

Incubate the reaction at room temperature (25°C) for 4 hours with gentle agitation.

-

-

Washing and Rinsing:

-

Remove the substrate from the reaction solution.

-

Rinse thoroughly with PBS buffer followed by DI water.

-

Rinse with ethanol to remove excess water.

-

-

Drying and Storage:

-

Dry the modified substrate under a nitrogen stream.

-

Store in a desiccator or other dry environment.

-

-

Characterization:

-

Analyze the surface using XPS to detect the presence of sulfur and the formation of a thioether bond. Measure the water contact angle to confirm increased surface wettability.

-

Visualizations

Caption: Experimental workflow for surface modification.

Caption: Reaction of an amine surface with the reagent.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Sodium 4-bromobutane-1-sulphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-bromobutane-1-sulfonate is a versatile bifunctional reagent employed in the synthesis of a variety of novel heterocyclic compounds. Its structure, featuring a reactive bromoalkyl group and a hydrophilic sulfonate moiety, makes it an ideal candidate for the N-alkylation of heterocyclic amines. This reaction leads to the formation of zwitterionic sulfobetaines, a class of compounds with significant potential in medicinal chemistry and drug delivery due to their unique physicochemical properties, including high polarity, water solubility, and low toxicity.

This document provides detailed application notes and experimental protocols for the synthesis of pyridinium, imidazolium, and thiazolium butane sulfonate derivatives using sodium 4-bromobutane-1-sulfonate.

General Reaction Scheme

The synthesis of heterocyclic butane sulfonates via N-alkylation with sodium 4-bromobutane-1-sulfonate follows a general reaction pathway. The lone pair of electrons on the nitrogen atom of the heterocyclic ring acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, yielding the zwitterionic heterocyclic butane sulfonate and sodium bromide as a byproduct.

Caption: General reaction for the synthesis of heterocyclic sulfobetaines.

Experimental Protocols

The following protocols provide a general framework for the synthesis of heterocyclic butane sulfonates. Reaction conditions may require optimization depending on the specific heterocycle used.

Synthesis of 4-(1-Pyridinium)-butane-1-sulfonate

Materials:

-

Pyridine

-

Sodium 4-bromobutane-1-sulfonate

-

Acetonitrile (anhydrous)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 eq.) in anhydrous acetonitrile.

-

Add sodium 4-bromobutane-1-sulfonate (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by vacuum filtration.

-